molecular formula C19H20N2O4S B4689839 butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

Cat. No.: B4689839
M. Wt: 372.4 g/mol
InChI Key: FTONUHCWCXCSHI-ZHACJKMWSA-N
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Description

Butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of the furan-2-yl prop-2-enoyl intermediate. This intermediate is then reacted with a carbamothioyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce this compound alcohols.

Scientific Research Applications

Butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate
  • Methyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate
  • Propyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

Uniqueness

Butyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate is unique due to its specific butyl ester group, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

butyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-3-12-25-18(23)14-6-8-15(9-7-14)20-19(26)21-17(22)11-10-16-5-4-13-24-16/h4-11,13H,2-3,12H2,1H3,(H2,20,21,22,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTONUHCWCXCSHI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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